molecular formula C16H22O B14384676 1,1,2,4,6,7-Hexamethyl-2,3-dihydro-1H-indene-5-carbaldehyde CAS No. 88633-03-8

1,1,2,4,6,7-Hexamethyl-2,3-dihydro-1H-indene-5-carbaldehyde

Cat. No.: B14384676
CAS No.: 88633-03-8
M. Wt: 230.34 g/mol
InChI Key: GOXASCFOPUEDEY-UHFFFAOYSA-N
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Description

1,1,2,4,6,7-Hexamethyl-2,3-dihydro-1H-indene-5-carbaldehyde is an organic compound with a complex structure that includes multiple methyl groups and a carbaldehyde functional group. This compound is part of the indene family, which is known for its diverse chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,4,6,7-Hexamethyl-2,3-dihydro-1H-indene-5-carbaldehyde typically involves the alkylation of indene derivatives. One common method includes the Friedel-Crafts alkylation reaction, where indene is reacted with methylating agents in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities and the attainment of high-purity products .

Chemical Reactions Analysis

Types of Reactions

1,1,2,4,6,7-Hexamethyl-2,3-dihydro-1H-indene-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1,2,4,6,7-Hexamethyl-2,3-dihydro-1H-indene-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,2,4,6,7-Hexamethyl-2,3-dihydro-1H-indene-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s hydrophobic nature allows it to interact with lipid membranes, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,2,4,6,7-Hexamethyl-2,3-dihydro-1H-indene-5-carbaldehyde is unique due to its high degree of methylation and the presence of an aldehyde group.

Properties

CAS No.

88633-03-8

Molecular Formula

C16H22O

Molecular Weight

230.34 g/mol

IUPAC Name

1,1,2,4,6,7-hexamethyl-2,3-dihydroindene-5-carbaldehyde

InChI

InChI=1S/C16H22O/c1-9-7-13-12(4)14(8-17)10(2)11(3)15(13)16(9,5)6/h8-9H,7H2,1-6H3

InChI Key

GOXASCFOPUEDEY-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C1(C)C)C(=C(C(=C2C)C=O)C)C

Origin of Product

United States

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